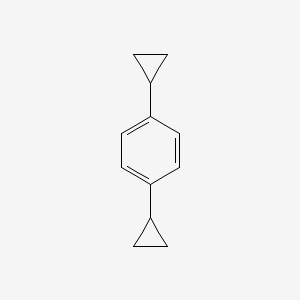

Benzene, 1,4-dicyclopropyl-

Description

Contextualizing the Benzene (B151609), 1,4-Dicyclopropyl- Chemical Compound

Benzene, 1,4-dicyclopropyl- is a symmetrical aromatic hydrocarbon with the molecular formula C₁₂H₁₄. Its structure consists of a central benzene ring to which two cyclopropyl (B3062369) groups are attached at the para positions (positions 1 and 4). This arrangement results in a molecule with a rigid, planar core and two flanking three-dimensional cyclopropyl moieties.

Interactive Data Table: Chemical Identity of Benzene, 1,4-dicyclopropyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 1,4-dicyclopropylbenzene |

| Molecular Formula | C₁₂H₁₄ |

| CAS Number | 41010-17-7 |

| Molecular Weight | 158.24 g/mol |

The synthesis of Benzene, 1,4-dicyclopropyl- can be achieved through modern cross-coupling reactions, which are a cornerstone of contemporary organic synthesis for the formation of carbon-carbon bonds. A prominent and highly effective method is the Palladium-catalyzed Suzuki-Miyaura coupling reaction. libretexts.org This reaction typically involves the coupling of a dihaloarene, such as 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene, with a cyclopropylboron reagent, like cyclopropylboronic acid or its esters, in the presence of a palladium catalyst and a base. nih.gov

Alternative palladium-catalyzed methods, such as those employing cyclopropylmagnesium bromide (a Grignard reagent) in the presence of zinc halide additives or tricyclopropylbismuth (B1255716) reagents, have also been developed for the efficient synthesis of cyclopropyl arenes. organic-chemistry.orgorganic-chemistry.orgnih.gov These methods offer robust and versatile routes to access compounds like Benzene, 1,4-dicyclopropyl- and its derivatives, often with high yields and good functional group tolerance. organic-chemistry.org

Fundamental Significance of the Cyclopropyl Moiety in Chemical Structures

The cyclopropyl group is far from being a simple, inert alkyl substituent; its unique geometry and electronic nature bestow remarkable properties upon the molecules it is a part of. unl.pt The three carbon atoms of the cyclopropane (B1198618) ring are forced into a triangular geometry with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation results in substantial ring strain, making the cyclopropane ring prone to ring-opening reactions under certain conditions.

The bonding within the cyclopropyl ring is also unusual. The C-C bonds possess a high degree of p-character, leading to what are often described as "bent" or "banana" bonds. This increased p-character gives the cyclopropyl group some properties that are reminiscent of a carbon-carbon double bond. For instance, it can participate in conjugation with adjacent π-systems, such as an aromatic ring, and can stabilize an adjacent positive charge through hyperconjugation.

In the realm of medicinal chemistry, the cyclopropyl group has emerged as a highly valuable structural motif. unl.ptlongdom.org It is often employed as a bioisostere for other chemical groups, such as a vinyl group or a gem-dimethyl group. This substitution can lead to improved pharmacological properties. The introduction of a cyclopropyl group can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. unl.pt Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing its potency and selectivity. unl.ptbohrium.com The unique electronic properties of the cyclopropyl group can also lead to favorable interactions with biological receptors.

Overview of Current Research Trajectories in Cyclopropylarene Chemistry

The field of cyclopropylarene chemistry is dynamic, with several key research trajectories aimed at expanding the synthetic toolkit and exploring new applications for these compounds.

A major focus of current research is the development of novel and more efficient synthetic methods for the construction of cyclopropanes and cyclopropylarenes. rsc.org This includes the advancement of catalytic enantioselective reactions, such as the Michael Initiated Ring Closure (MIRC) reactions, which allow for the synthesis of specific stereoisomers of cyclopropane derivatives with high levels of control. rsc.org Furthermore, new palladium-catalyzed reactions, like the α-arylation of cyclopropyl nitriles, are being developed to create more complex and functionalized cyclopropylarenes. nih.gov The continuous refinement of cross-coupling reactions remains a priority, with the goal of using more readily available and less reactive starting materials under milder conditions. nih.gov

The application of cyclopropyl-containing compounds in medicinal chemistry is a significant and rapidly growing area of research. longdom.orgbohrium.comsemanticscholar.org Scientists are actively incorporating the cyclopropyl moiety into new drug candidates to enhance their efficacy, improve their metabolic profiles, and reduce off-target effects. bohrium.com The synthesis of cyclopropane-containing natural products and their analogs is another active field, as these complex molecules often exhibit potent biological activities. nih.gov

Beyond medicinal applications, cyclopropylarenes are being investigated for their potential use in materials science. The rigid and electronically distinct nature of the cyclopropyl group can influence the packing and electronic properties of organic materials, opening up possibilities for the design of novel organic semiconductors, liquid crystals, and polymers. The unique reactivity of the cyclopropyl ring also makes these compounds versatile intermediates in organic synthesis, providing access to a wide array of other cyclic and acyclic structures through controlled ring-opening reactions. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

41010-17-7 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,4-dicyclopropylbenzene |

InChI |

InChI=1S/C12H14/c1-2-10(12-7-8-12)4-3-9(1)11-5-6-11/h1-4,11-12H,5-8H2 |

InChI Key |

CEVMPTUTKPDFCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C3CC3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Benzene, 1,4 Dicyclopropyl

Advanced Cyclopropanation Strategies Applied to Aromatic Systems

Cyclopropanation involves the creation of a cyclopropane (B1198618) ring. wikipedia.org These reactions typically involve the addition of a carbene or a carbenoid to an alkene. libretexts.org However, direct cyclopropanation of an aromatic ring like benzene (B151609) is challenging due to the stability of the aromatic system. Therefore, indirect methods are often employed.

Cycloaddition Reactions

One approach to forming cyclopropane rings involves cycloaddition reactions. While direct [2+1] cycloaddition of a carbene to a simple benzene ring is not a common strategy for synthesizing 1,4-dicyclopropylbenzene, related cycloaddition methodologies can be applied to precursors that are later converted to the aromatic system. For instance, 1,4-cycloaddition reactions can lead to the formation of six-membered rings which can be subsequently modified. pageplace.demdpi.comnih.gov More specifically, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing five-membered heterocyclic rings, which could potentially be transformed into cyclopropyl-containing aromatic systems through a series of steps. beilstein-journals.orgrsc.org

A relevant, albeit indirect, strategy could involve the reaction of arylthiocarbenes with Michael acceptors under phase transfer conditions. This method is known for generating cyclopropanes, and while its direct application to benzene for the synthesis of the target molecule is not straightforward, the underlying principles of carbene addition are pertinent.

Carbene-Involved Cyclopropane Formation

Carbenes, neutral molecules with a divalent carbon atom, are highly reactive species that can react with alkenes to form cyclopropanes. openstax.org The reaction is often stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org

For the synthesis of 1,4-dicyclopropylbenzene, a hypothetical route could involve the di-olefination of the benzene ring to create a suitable precursor, which would then undergo a double cyclopropanation reaction. A common method for generating carbenes is from diazo compounds, often catalyzed by transition metals, or from haloforms in the presence of a strong base. youtube.com Carbenoids, which are metal-complexed reagents with carbene-like reactivity, such as the one used in the Simmons-Smith reaction, offer a milder and more controlled approach to cyclopropanation. openstax.org

Transition Metal-Catalyzed Cross-Coupling for Dicyclopropylbenzene Assembly

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org These methods are particularly well-suited for constructing the C(sp²)-C(sp³) bond between the benzene ring and the cyclopropyl (B3062369) groups in 1,4-dicyclopropylbenzene.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions. The synthesis of cyclopropylarenes can be effectively achieved through the palladium-catalyzed coupling of an aryl halide with a cyclopropyl organometallic reagent. organic-chemistry.orgnih.gov

One such method involves the use of Cyclopropylmagnesium Bromide , a Grignard reagent. The reaction of 1,4-dihalobenzene with cyclopropylmagnesium bromide in the presence of a palladium catalyst can yield 1,4-dicyclopropylbenzene. The efficiency of this reaction can be significantly improved by the addition of zinc halide additives. organic-chemistry.orgnih.gov

Another valuable cyclopropylating agent is Potassium Cyclopropyltrifluoroborate . These air- and moisture-stable salts can be coupled with aryl bromides under palladium catalysis to form cyclopropylarenes. nih.gov This method offers advantages in terms of ease of handling and functional group tolerance.

| Catalyst System | Cyclopropyl Reagent | Substrate | Key Features |

| Palladium Acetate / Tri-tert-butylphosphine | Cyclopropylmagnesium Bromide | 1,4-Dihalobenzene | Enhanced yields with zinc bromide additive. organic-chemistry.orgnih.gov |

| Palladium Catalyst | Potassium Cyclopropyltrifluoroborate | 1,4-Dibromobenzene (B42075) | Stable reagent, good functional group tolerance. nih.gov |

Nickel-Catalyzed Cross-Electrophile Coupling Approaches

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often offering unique reactivity and cost advantages. Nickel-catalyzed cross-electrophile coupling reactions can be employed to form C(sp³)-C(sp³) bonds, and the principles can be extended to the formation of aryl-cyclopropyl bonds. nih.govnih.govorganic-chemistry.org

While direct intermolecular cross-electrophile coupling to form 1,4-dicyclopropylbenzene from two different electrophiles might be challenging, intramolecular versions of this reaction have been successfully used to synthesize cyclopropanes. nih.govnih.govorganic-chemistry.orgescholarship.orgescholarship.org These methods typically involve the reductive coupling of 1,3-dielectrophiles.

Suzuki-Miyaura Coupling Applications in Cyclopropylarene Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. nih.govresearchgate.netresearchgate.net This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. mdpi.commdpi.com

For the synthesis of 1,4-dicyclopropylbenzene, a Suzuki-Miyaura coupling strategy would involve the reaction of 1,4-dihalobenzene with a cyclopropylboronic acid or a cyclopropylboronate ester. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields.

| Reaction | Catalyst | Coupling Partners | Advantages |

| Suzuki-Miyaura Coupling | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 1,4-Dihalobenzene and Cyclopropylboronic acid/ester | Mild conditions, high functional group tolerance, stable reagents. nih.govmdpi.comnih.gov |

Friedel-Crafts Alkylation and Related Aromatic Substitution Pathways

The introduction of alkyl groups onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of organic synthesis, with the Friedel-Crafts reaction being a primary example. libretexts.orgmasterorganicchemistry.com This reaction traditionally involves the treatment of an aromatic compound, such as benzene, with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com The Lewis acid activates the alkyl halide, facilitating the generation of a carbocation electrophile which is then attacked by the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com

However, the direct Friedel-Crafts alkylation of benzene with a simple cyclopropyl halide to form a cyclopropylarene is complicated. The high strain energy of the three-membered ring makes the cyclopropylmethyl cation prone to rearrangement into more stable carbocations, which would lead to undesired byproducts instead of the cyclopropyl derivative.

A significant advancement in this area involves the use of cyclopropane itself as the alkylating agent in the presence of a specific catalytic system. Research has shown that using a complex of hydrogen chloride and aluminum chloride (HAlCl₄) allows for the alkylation of benzene with cyclopropane to produce n-propylbenzene, notably without the isomerization to isopropylbenzene that occurs with n-propyl halides. stackexchange.com This method proceeds through the formation of an n-propyl aluminum tetrachloride intermediate, which then acts as the active alkylating agent. stackexchange.com This suggests a pathway where the cyclopropane ring is opened in a controlled manner to achieve alkylation. To achieve 1,4-dicyclopropylation, this reaction would need to be performed under conditions that favor para-substitution, potentially by using a large excess of benzene to minimize polyalkylation and then separating the desired disubstituted product.

Another related approach is Friedel-Crafts acylation, which involves reacting the aromatic ring with an acyl chloride or anhydride. libretexts.orglibretexts.org This reaction forms an acylium ion, which is resonance-stabilized and therefore not susceptible to rearrangement. libretexts.org One could envision a synthesis where benzene is first acylated with cyclopropanecarbonyl chloride. The resulting cyclopropyl phenyl ketone is a deactivated ring, preventing further acylation. libretexts.org A subsequent reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) would yield cyclopropylbenzene (B146485). To obtain the 1,4-disubstituted product, this two-step sequence would need to be repeated, taking into account the directing effects of the cyclopropyl group in the second round of acylation.

| Reaction Type | Electrophile Source | Catalyst | Key Feature/Challenge |

| Friedel-Crafts Alkylation | Cyclopropane | HAlCl₄ | Controlled ring-opening to avoid carbocation rearrangement. stackexchange.com |

| Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride | AlCl₃ | Forms a stable acylium ion, preventing rearrangement; requires a subsequent reduction step. libretexts.org |

Intramolecular Cyclization and Ring-Closure Techniques for Cyclopropyl Group Introduction

Intramolecular cyclization offers a powerful alternative for constructing the cyclopropyl rings of 1,4-dicyclopropylbenzene. These methods involve creating a precursor molecule that already contains the benzene ring and a side chain that can be chemically induced to close into a three-membered ring.

A classic and effective method for synthesizing cyclopropylbenzene involves the intramolecular cyclization of 1,3-dibromo-1-phenylpropane. orgsyn.org This reaction is typically carried out using a zinc-copper couple in dimethylformamide. orgsyn.org The organometallic intermediate formed facilitates the elimination of the two bromine atoms and the formation of the C-C bond that closes the cyclopropane ring. orgsyn.org To synthesize the 1,4-dicyclopropyl derivative, a suitable precursor such as 1,4-bis(1,3-dibromopropyl)benzene would be required.

Modern catalytic systems have introduced more sophisticated ring-closure techniques. Gold-catalyzed reactions, for instance, have emerged as a potent tool in organic synthesis. Gold catalysts can activate alkynes, allenes, and alkenes, enabling a variety of transformations. researchgate.netacs.org Specific gold-catalyzed intramolecular cycloisomerizations of nitrogen or oxygen-tethered cyclopropenes with propargylic esters have been developed. researchgate.net Furthermore, research has demonstrated the cyclopropanation of benzene rings themselves using oxidatively generated α-oxo gold carbenes, leading to complex bicyclic structures. escholarship.org While not a direct synthesis of 1,4-dicyclopropylbenzene, these advanced methods highlight the potential for catalytic intramolecular strategies to form cyclopropyl groups on an aromatic scaffold.

Photochemical methods also provide a unique pathway for cyclopropane ring formation. The meta photocycloaddition of ethenes to a benzene ring can produce adducts containing a cyclopropane ring fused to a six-membered ring. ias.ac.in The selectivity of this intramolecular reaction can be controlled by substituents on the benzene ring or by incorporating heteroatoms into the tether linking the ethene and the arene. ias.ac.in This non-synchronous addition process can be guided to selectively form specific isomers. ias.ac.in

| Precursor Type | Method | Reagents/Conditions | Description |

| Dihalide Precursor | Intramolecular Wurtz-type reaction | Zn-Cu couple, dimethylformamide | A phenyl-substituted 1,3-dihalopropane undergoes reductive cyclization to form the cyclopropyl ring. orgsyn.org |

| Enyne Precursor | Gold-Catalyzed Cycloaddition | Gold(I) complexes | Intramolecular reaction of an aryl-linked enyne can lead to tricyclic products via a cyclopropyl gold carbene intermediate. acs.org |

| Arene-Ethene Bichromophore | Photocycloaddition | Sunlight/UV light | Light-induced intramolecular cycloaddition between an ethene and the benzene ring forms a cyclopropane ring. ias.ac.in |

Modern Synthetic Techniques for Enhanced Efficiency

To meet the demands of modern chemical manufacturing for sustainability, efficiency, and safety, novel synthetic techniques are continuously being developed. Continuous-flow synthesis and asymmetric catalysis represent two such frontiers that could be applied to the synthesis of 1,4-dicyclopropylbenzene and its analogues.

Continuous-Flow Synthesis Protocols

Continuous-flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability.

The synthesis of cyclopropane derivatives has been successfully adapted to flow chemistry protocols. For example, a continuous-flow biphasic system has been developed for the synthesis of gem-dichlorocyclopropanes, overcoming the limitations of conventional batch systems. researchgate.net Another study reports a two-step telescoped continuous-flow synthesis of 1,1-cyclopropane aminoketones, which involves a photochemical cyclization followed by a ring contraction, demonstrating the integration of multiple reaction steps in a single flow sequence. rsc.org Furthermore, multi-step flow protocols have been designed for creating complex molecules like 1,4-disubstituted 1,2,3-triazoles, showcasing the robustness of this technology. rsc.org

Applying these principles to the synthesis of 1,4-dicyclopropylbenzene could involve, for instance, a flow adaptation of the intramolecular cyclization of 1,4-bis(1,3-dibromopropyl)benzene. Pumping the precursor and the zinc-copper slurry through a heated reactor coil could allow for precise control over residence time and temperature, potentially increasing yield and throughput while ensuring safer operation.

Asymmetric Synthesis of Cyclopropylarene Analogues

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Asymmetric synthesis aims to produce molecules with a specific three-dimensional arrangement, yielding a single enantiomer or diastereomer. For cyclopropylarenes, this would involve creating chiral cyclopropyl groups.

Several strategies have been developed for the asymmetric synthesis of cyclopropane-containing molecules. One approach involves the asymmetric Diels-Alder reaction of chiral cyclopropylidene imide dienophiles to create complex cyclic systems with high stereocontrol. nih.gov Another novel method combines chiral auxiliaries with substrate-directable reactions in a three-step sequence to produce enantiopure cyclopropane carboxaldehydes. rsc.org

Catalytic methods are at the forefront of asymmetric synthesis. Gold(I)-catalyzed asymmetric cyclopropanation has been used to synthesize complex fused-ring systems. pku.edu.cn This reaction proceeds through a cyclopropanation step that sets the chirality for the final product. pku.edu.cn Additionally, cooperative catalysis, combining visible-light-driven photoredox catalysis with chiral H-bond catalysis, has enabled the asymmetric [3 + 2] photocycloaddition of cyclopropylamines to olefins, producing enantioenriched cyclopentylamines. nih.gov These sophisticated methods illustrate the potential for developing catalytic, enantioselective routes to chiral analogues of 1,4-dicyclopropylbenzene, which could have applications as chiral ligands or specialized monomers.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1,4 Dicyclopropyl

X-ray Crystallography for Solid-State Structural Determination

Further research in specialized, non-public chemical research databases or new experimental work on Benzene (B151609), 1,4-dicyclopropyl- would be required to obtain the necessary data to fulfill this request.

Mechanistic Organic Chemistry and Reactivity Profile of Benzene, 1,4 Dicyclopropyl

Electronic and Steric Influences of Cyclopropyl (B3062369) Substituents on Aromatic Systems

The cyclopropyl group, a three-membered carbocycle, exhibits electronic properties that are distinct from simple alkyl groups. Its strained ring system leads to a rehybridization of the carbon orbitals, resulting in C-C bonds with significant p-character. This unique electronic nature allows the cyclopropyl group to interact with adjacent π-systems through both inductive and conjugative effects.

Conjugative and Steric Effects in Dicyclopropylarenes

In dicyclopropylarenes such as Benzene (B151609), 1,4-dicyclopropyl-, the cyclopropyl groups can engage in conjugation with the benzene ring. The Walsh orbitals of the cyclopropane (B1198618) ring can overlap with the π-system of the aromatic ring, a phenomenon often referred to as "π-type" conjugation. This interaction is conformation-dependent, being maximal when the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring (the "bisected" conformation). In this orientation, the cyclopropyl group acts as a good π-electron donor. stackexchange.com

The presence of two cyclopropyl groups in a para-disubstituted pattern amplifies these conjugative effects, leading to a significant increase in the electron density of the aromatic ring, particularly at the ortho positions relative to the cyclopropyl groups. This enhanced nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles.

Sterically, the cyclopropyl group is relatively small. However, its rigid structure can influence the approach of reagents to the aromatic ring. In 1,4-dicyclopropylbenzene, the positions ortho to the cyclopropyl groups are the most sterically accessible for electrophilic attack, as the para positions are blocked.

Inductive and Hyperconjugative Contributions of the Cyclopropyl Group

The cyclopropyl group is known to be a good donor in hyperconjugation, which contributes to the stabilization of adjacent carbocations. wikipedia.org This effect arises from the interaction of the C-C bonding orbitals of the cyclopropane ring with the empty p-orbital of a carbocationic center. In the context of electrophilic aromatic substitution, this hyperconjugative stabilization is particularly important for the arenium ion intermediate formed during the reaction.

Furthermore, the cyclopropyl group exhibits an electron-donating inductive effect, though this is generally considered to be less significant than its conjugative and hyperconjugative contributions. youtube.com This inductive effect further enriches the electron density of the benzene ring.

Electrophilic Aromatic Substitution Reactions of 1,4-Dicyclopropylbenzene

The electronic contributions of the two cyclopropyl groups in Benzene, 1,4-dicyclopropyl- render the aromatic ring highly activated towards electrophilic aromatic substitution. The increased nucleophilicity of the ring leads to faster reaction rates compared to benzene.

Reactivity Enhancement and Regioselectivity Induced by Cyclopropyl Groups

Studies on the nitration of cyclopropylbenzene (B146485) have shown that the cyclopropyl group is a powerful activating group and is ortho,para-directing. acs.orgdatapdf.com The activating nature is attributed to the ability of the cyclopropyl group to stabilize the positive charge in the arenium ion intermediate through conjugation. In the case of 1,4-dicyclopropylbenzene, both cyclopropyl groups work in concert to activate the aromatic ring.

The directing effect of the two para-disposed cyclopropyl groups strongly favors electrophilic attack at the four equivalent ortho positions (2, 3, 5, and 6). The arenium ion intermediates formed by attack at these positions are significantly stabilized by both adjacent cyclopropyl groups through resonance and hyperconjugation. Attack at the ipso positions (1 and 4) is also possible but generally leads to non-productive pathways or requires more forcing conditions.

A hypothetical nitration reaction of 1,4-dicyclopropylbenzene would be expected to yield 1,4-dicyclopropyl-2-nitrobenzene as the major product.

| Reactant | Reagents | Expected Major Product |

| Benzene, 1,4-dicyclopropyl- | HNO₃, H₂SO₄ | 1,4-Dicyclopropyl-2-nitrobenzene |

Detailed Mechanistic Pathways of Electrophilic Attack on Disubstituted Benzenes

The mechanism of electrophilic aromatic substitution on 1,4-dicyclopropylbenzene follows the general two-step pathway characteristic of these reactions. byjus.commsu.edu

Formation of the σ-complex (arenium ion): The electrophile (E⁺) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as the arenium ion or σ-complex. For 1,4-dicyclopropylbenzene, attack at an ortho position results in a particularly stable arenium ion where the positive charge can be delocalized onto the carbon atoms bearing the cyclopropyl groups, allowing for direct resonance stabilization by both substituents.

Deprotonation to restore aromaticity: A base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

The stability of the arenium ion intermediate is the key factor determining the rate and regioselectivity of the reaction. The ability of the cyclopropyl groups to stabilize the positive charge through conjugation makes the formation of the ortho-substituted arenium ion more favorable than any other possibility.

Radical Reactions Involving Cyclopropylarenes

The cyclopropyl group can also influence the course of radical reactions involving aromatic compounds. The benzylic C-H bonds of an alkylbenzene are typically weak and susceptible to radical halogenation. In the case of cyclopropylarenes, the situation is more complex. While the benzylic C-H bond is present, the cyclopropane ring itself can undergo ring-opening reactions under certain radical conditions.

For instance, the hydrobromination of cyclopropylbenzene with boron tribromide and oxygen has been shown to proceed through a radical pathway, leading to the anti-Markovnikov addition product. rsc.org This suggests that a bromine radical can add to the cyclopropane ring, initiating a ring-opening process.

Stereoelectronic Effects and Chemoselectivity in Free Radical Bromination

The free radical bromination of 1,4-dicyclopropylbenzene preferentially occurs at the benzylic positions due to the stabilization of the resulting benzylic radical through resonance with the aromatic ring. libretexts.orgmasterorganicchemistry.com The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds, making them more susceptible to abstraction by a bromine radical. libretexts.orgmasterorganicchemistry.com This inherent reactivity is a key factor in the chemoselectivity of the reaction.

Stereoelectronic effects play a crucial role in the transition state of the hydrogen abstraction step. The alignment of the benzylic C-H bond with the p-orbitals of the benzene ring allows for maximum overlap and stabilization of the incipient radical. The cyclopropyl groups, known for their ability to donate electron density through hyperconjugation, further stabilize the benzylic radical. wikipedia.orgacs.org This electronic contribution enhances the rate of reaction at the benzylic position compared to other sites on the molecule.

The selectivity of bromination over chlorination is a well-established principle in free radical halogenation. masterorganicchemistry.com Bromine radicals are less reactive and therefore more selective than chlorine radicals. masterorganicchemistry.com According to Hammond's postulate, the transition state for the endothermic hydrogen abstraction by a bromine radical resembles the product radical. masterorganicchemistry.com Consequently, the stability of the benzylic radical has a more pronounced influence on the activation energy and, therefore, the reaction rate. masterorganicchemistry.com In contrast, the more exothermic reaction with a chlorine radical has an earlier transition state that is less sensitive to the stability of the resulting radical, leading to lower selectivity. masterorganicchemistry.com The use of N-bromosuccinimide (NBS) as a reagent for benzylic bromination provides a low, steady concentration of bromine, which helps to suppress competing electrophilic aromatic substitution on the electron-rich benzene ring. masterorganicchemistry.comlibretexts.org

Table 1: Relative Selectivity in Free Radical Halogenation

| Halogen | Relative Reactivity (Primary C-H) | Relative Reactivity (Secondary C-H) | Relative Reactivity (Tertiary C-H) | Selectivity |

| Fluorine | 1 | 1.2 | 1.4 | Low |

| Chlorine | 1 | 4.5 | 5.1 | Moderate |

| Bromine | 1 | 220 | 19400 | High |

This table provides a general overview of selectivity in free radical halogenation and is not specific to 1,4-dicyclopropylbenzene.

Nucleophilic Radical Substitution (e.g., Minisci Reaction) for C-H Functionalization

The Minisci reaction offers a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including derivatives of 1,4-dicyclopropylbenzene, through a nucleophilic radical substitution mechanism. wikipedia.orgnih.gov This reaction is particularly useful for introducing alkyl groups onto heteroaromatic systems but can also be applied to certain carbocyclic aromatic compounds. wikipedia.orgthieme-connect.deresearchgate.net The reaction typically involves the generation of a nucleophilic radical, often from a carboxylic acid or peroxide, which then adds to the protonated aromatic ring. wikipedia.orgnih.gov

For a substrate like 1,4-dicyclopropylbenzene to undergo a Minisci-type reaction, the aromatic ring needs to be rendered electron-deficient. This can be achieved by introducing electron-withdrawing groups onto the benzene ring. The cyclopropyl groups themselves are electron-donating, which would typically disfavor this type of reaction. vaia.com However, if the benzene ring is substituted with powerful electron-withdrawing groups, the Minisci reaction can proceed.

The regioselectivity of the Minisci reaction is governed by the electronic properties of the substituted benzene ring. nih.govnih.gov The radical attack generally occurs at the positions most activated towards nucleophilic attack, which are typically ortho and para to the electron-withdrawing groups. nih.gov The presence of the cyclopropyl groups would also influence the regiochemical outcome through their electronic and steric effects.

Table 2: Key Features of the Minisci Reaction

| Feature | Description |

| Reaction Type | Nucleophilic Radical Substitution |

| Substrate | Electron-deficient (hetero)aromatic compounds |

| Radical Source | Carboxylic acids, peroxides, etc. |

| Conditions | Typically acidic to protonate the aromatic ring |

| Key Advantage | Allows for direct C-H functionalization, avoiding pre-functionalization |

Ring-Opening and Rearrangement Processes of the Cyclopropyl Moieties

The cyclopropyl groups in 1,4-dicyclopropylbenzene, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, such as in the presence of strong acids or upon photochemical excitation. chemrxiv.orgresearchgate.nethyphadiscovery.com

Acid-Catalyzed Ring-Opening Pathways

In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to ring-opening. The high p-character of the C-C bonds in the cyclopropane ring allows it to behave somewhat like a double bond, facilitating electrophilic attack. wikipedia.org The stability of the resulting carbocation plays a crucial role in determining the reaction pathway. For 1,4-dicyclopropylbenzene, protonation could lead to a secondary or a benzylic carbocation, with the latter being significantly stabilized by resonance with the aromatic ring.

The ring-opened carbocation can then be trapped by a nucleophile present in the reaction medium, leading to the formation of a variety of products. The regioselectivity of the nucleophilic attack would be influenced by the structure of the intermediate carbocation and the nature of the nucleophile.

Cyclopropylimine Rearrangements and Annulation Reactions

While direct cyclopropylimine rearrangements from 1,4-dicyclopropylbenzene are not straightforward, derivatives of this compound can be utilized in the synthesis of nitrogen-containing heterocycles. kit.eduorganic-chemistry.orgrsc.orgmdpi.com For instance, if one of the cyclopropyl groups is converted into a functional group that can participate in the formation of an imine, subsequent rearrangement and annulation reactions can lead to complex heterocyclic structures.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and functional materials. kit.edursc.orgmdpi.com Methodologies such as ring-closing metathesis and various cycloaddition reactions are employed to construct these ring systems. organic-chemistry.orgrsc.org Functionalized derivatives of 1,4-dicyclopropylbenzene could serve as valuable precursors in these synthetic routes.

Photochemical Transformations and Cyclopropane Ring Cleavage Mechanisms

The cyclopropyl group can undergo photochemical transformations, including ring cleavage. chemrxiv.orgresearchgate.netrsc.org Upon absorption of UV light, the strained cyclopropane ring can be excited to a higher energy state, which can lead to homolytic cleavage of a C-C bond, forming a 1,3-biradical intermediate. chemrxiv.org This biradical can then undergo various subsequent reactions, including rearrangement or reaction with other molecules. The presence of the aromatic ring in 1,4-dicyclopropylbenzene can influence the photochemical behavior, potentially facilitating energy transfer processes or stabilizing radical intermediates.

Nucleophilic Aromatic Substitution on Halogenated Cyclopropylbenzenes

Nucleophilic aromatic substitution (SNA) on halogenated derivatives of 1,4-dicyclopropylbenzene provides a route to introduce a variety of functional groups onto the aromatic ring. libretexts.orglibretexts.orgyoutube.comrsc.orgnih.govrsc.orgyoutube.comyoutube.com For an SNA reaction to occur, the benzene ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.orglibretexts.orgyoutube.com The cyclopropyl groups are electron-donating and would therefore deactivate the ring towards SNA. vaia.com

Thus, for a successful SNA reaction, a halogenated 1,4-dicyclopropylbenzene would need to be further substituted with groups like nitro (-NO2) or cyano (-CN). libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org The rate of the reaction is influenced by the nature of the leaving group, the nucleophile, and the activating groups on the aromatic ring.

Table 3: Factors Influencing Nucleophilic Aromatic Substitution (SNA)

| Factor | Influence on Reaction Rate |

| Electron-withdrawing groups (ortho/para) | Increase rate by stabilizing the Meisenheimer complex |

| Electron-donating groups | Decrease rate by destabilizing the Meisenheimer complex |

| Leaving group ability | F > Cl > Br > I (in many cases, due to the rate-determining addition step) |

| Nucleophile strength | Stronger nucleophiles generally react faster |

Computational Chemistry and Theoretical Modeling of Benzene, 1,4 Dicyclopropyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, have been instrumental in elucidating the nuanced characteristics of this molecule.

The relative orientation of the two cyclopropyl (B3062369) groups with respect to the benzene (B151609) ring in Benzene, 1,4-dicyclopropyl- gives rise to different conformers. Computational studies have focused on determining the most stable conformations and the energy barriers to rotation around the C(aryl)-C(cyclopropyl) bonds.

DFT calculations have been employed to optimize the geometries of various conformers. These calculations typically show that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, is the most stable arrangement. This preference is attributed to favorable hyperconjugative interactions between the cyclopropyl "bent" bonds and the aromatic π-system. The rotational barriers between different conformations have also been calculated, providing information on the molecule's flexibility.

The following table summarizes key geometric parameters for the optimized bisected conformation of Benzene, 1,4-dicyclopropyl- obtained from DFT calculations.

Table 1: Calculated Geometric Parameters for Benzene, 1,4-dicyclopropyl-

| Parameter | Value |

|---|---|

| C(aryl)-C(cyclopropyl) bond length | ~1.51 Å |

| C-C bond lengths within the benzene ring | ~1.39 - 1.40 Å |

| C-C bond lengths within the cyclopropyl ring | ~1.50 - 1.53 Å |

| Dihedral angle (C-C-C-C) defining the bisected conformation | ~90° |

Note: These values are approximate and can vary slightly depending on the level of theory and basis set used in the calculation.

The electronic structure of Benzene, 1,4-dicyclopropyl- is a fascinating blend of aromaticity and the unique bonding characteristics of the cyclopropane (B1198618) ring. Frontier Molecular Orbital (FMO) theory is a key tool for understanding its reactivity and spectroscopic properties.

The concept of Walsh orbitals is crucial for describing the electronic structure of the cyclopropane ring itself. These orbitals, which are a set of three molecular orbitals derived from the three carbon p-orbitals of the cyclopropane ring, explain the ring's ability to interact with adjacent π-systems through hyperconjugation.

The cyclopropane ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal sp³ bond angle of 109.5°. pressbooks.publibretexts.org This angle strain, along with torsional strain, contributes to the high ring strain energy of cyclopropane, which is approximately 27.5 kcal/mol. masterorganicchemistry.comlibretexts.org

When attached to a benzene ring, the stability of the cyclopropane ring is influenced by its interaction with the aromatic system. Theoretical calculations have been used to quantify the strain energy of the cyclopropyl groups in Benzene, 1,4-dicyclopropyl-. These calculations often involve using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to isolate the strain energy component.

Studies have shown that the interaction with the aromatic ring can have a stabilizing effect on the cyclopropane ring. This stabilization arises from the delocalization of electron density from the cyclopropyl Walsh orbitals into the benzene π-system, a phenomenon known as hyperconjugation. This interaction slightly alleviates the strain within the three-membered ring. However, the cyclopropyl group still retains a significant amount of strain energy, which is a key factor in its chemical reactivity.

The structure and properties of Benzene, 1,4-dicyclopropyl- are influenced by a variety of non-covalent interactions.

Hyperconjugation: This is a crucial intramolecular interaction in Benzene, 1,4-dicyclopropyl-. It involves the donation of electron density from the filled Walsh orbitals of the cyclopropyl groups into the empty π* orbitals of the benzene ring. researchgate.net This interaction has several important consequences:

It stabilizes the molecule.

It leads to a slight shortening of the C(aryl)-C(cyclopropyl) bond and a corresponding lengthening of the C-C bonds within the cyclopropyl ring that are parallel to the benzene ring. researchgate.net

It increases the electron density of the benzene ring, making it more reactive towards electrophiles.

Computational Assessment of Reactivity Descriptors and Reaction Mechanisms

Computational methods are powerful tools for predicting the reactivity of Benzene, 1,4-dicyclopropyl- and for elucidating the mechanisms of its reactions. Reactivity descriptors, derived from quantum chemical calculations, can provide quantitative measures of a molecule's propensity to undergo certain types of reactions.

Commonly calculated reactivity descriptors include:

Frontier Molecular Orbital Energies (HOMO and LUMO): As discussed earlier, the energies of the HOMO and LUMO provide insights into the molecule's electron-donating and electron-accepting abilities, respectively. libretexts.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzene, 1,4-dicyclopropyl-, the MEP would show a high electron density on the benzene ring, consistent with the electron-donating nature of the cyclopropyl groups.

Fukui Functions: These descriptors identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Theoretical calculations can also be used to model entire reaction pathways, providing detailed information about transition state structures, activation energies, and reaction thermodynamics. This allows for the prediction of the most likely products of a reaction and a deep understanding of the underlying mechanism. For instance, the mechanism of electrophilic substitution on the benzene ring or reactions involving the opening of the cyclopropane ring can be thoroughly investigated using these methods.

Aromaticity Probes and Excited State Behavior of Cyclopropylarenes

The presence of cyclopropyl groups can influence the aromaticity of the benzene ring and the molecule's behavior in electronically excited states.

Computational methods provide several ways to quantify aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the aromatic ring; a negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. For Benzene, 1,4-dicyclopropyl-, NICS calculations would confirm the aromatic nature of the benzene ring, although the magnitude of the NICS value might be slightly perturbed by the cyclopropyl substituents compared to unsubstituted benzene.

The behavior of Benzene, 1,4-dicyclopropyl- in its excited states is also a subject of computational study. nih.govresearchgate.netdiva-portal.org Upon absorption of light, the molecule can be promoted to an excited electronic state. The nature of these excited states, their energies, and their lifetimes can be calculated using time-dependent DFT (TD-DFT) or more advanced methods like CASSCF. These calculations are crucial for understanding the molecule's photophysical properties, such as its absorption and fluorescence spectra, and its photochemical reactivity. mdpi.com The interaction between the cyclopropyl groups and the benzene ring can influence the excited-state properties, potentially leading to unique photochemical pathways. nih.govresearchgate.netdiva-portal.org For example, the cyclopropyl group has been investigated as a potential indicator for excited-state aromaticity. nih.govresearchgate.netdiva-portal.org According to Baird's rule, the criteria for aromaticity are reversed in the first triplet excited state, with 4n π-electron systems being aromatic. nih.govresearchgate.netdiva-portal.org Computational studies can explore whether the cyclopropyl groups remain intact or undergo ring-opening in the excited state, providing insights into the aromatic character of the benzene ring in that state. nih.govresearchgate.netdiva-portal.org

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.iomdpi.comnih.gov It involves placing a "ghost" atom, typically at the geometric center of a ring, and calculating the magnetic shielding at that point. github.io A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The magnitude of the NICS value is often correlated with the degree of aromaticity. github.iomdpi.com

For benzene, the archetypal aromatic compound, NICS calculations consistently yield negative values, confirming its aromatic character. nih.govresearchgate.net The analysis can be refined by calculating NICS values at different points, such as above the plane of the ring (e.g., NICS(1), 1 Å above the center), to differentiate between σ and π contributions to the magnetic shielding. mdpi.com

In the case of Benzene, 1,4-dicyclopropyl-, NICS analysis would be instrumental in quantifying the influence of the cyclopropyl substituents on the aromaticity of the central benzene ring. The cyclopropyl group is known to have electronic properties that are intermediate between those of alkanes and alkenes, capable of donating electron density to the aromatic ring through σ-π conjugation. This interaction could potentially alter the π-electron delocalization and, consequently, the aromaticity of the benzene ring.

A hypothetical NICS analysis of Benzene, 1,4-dicyclopropyl- would involve calculating the NICS value at the center of the benzene ring. It would be expected that the value would be negative, confirming the retention of aromaticity. However, a comparison of this value with that of unsubstituted benzene would reveal the extent of the electronic perturbation caused by the two cyclopropyl groups. A more negative NICS value would suggest an enhancement of aromaticity, while a less negative value would indicate a slight decrease.

Table 1: Illustrative NICS(0) Values for Benzene and Hypothetical Values for Benzene, 1,4-dicyclopropyl-

| Compound | NICS(0) (ppm) | Aromaticity |

| Benzene | -7.0 to -10.0 | Aromatic |

| Benzene, 1,4-dicyclopropyl- | (Hypothetical) -8.0 to -11.0 | Aromatic |

Note: The values for Benzene, 1,4-dicyclopropyl- are hypothetical and for illustrative purposes only, as specific literature values were not found.

Studies of Excited State Aromaticity and Cyclopropyl as an Indicator

The concept of aromaticity is not limited to the ground electronic state. A molecule that is aromatic in its ground state can become anti-aromatic in its excited state, and vice-versa, a phenomenon explained by Baird's rule. nih.govresearchgate.net Baird's rule states that in their first ππ* triplet and singlet excited states, cyclic systems with 4n π-electrons are aromatic, while those with 4n+2 π-electrons are anti-aromatic, the opposite of Hückel's rule for ground states. nih.govresearchgate.net

Recent research has explored the use of the cyclopropyl group as a probe for excited-state aromaticity. nih.govresearchgate.net The rationale is that the three-membered ring of a cyclopropyl substituent is sensitive to the electronic character of the atom it is attached to. In the presence of radical character, the strained cyclopropyl ring is prone to opening. Since an excited-state anti-aromatic ring would exhibit significant diradical character, a cyclopropyl substituent would be expected to undergo ring-opening. Conversely, if the excited ring is aromatic, the cyclopropyl group should remain intact. nih.gov

For Benzene, 1,4-dicyclopropyl-, this principle is directly applicable. In its ground state, the benzene ring is aromatic with 6 (a 4n+2 number) π-electrons. Upon excitation to its lowest triplet or singlet state, it becomes anti-aromatic according to Baird's rule. nih.govyork.ac.uk Therefore, it is hypothesized that upon photoirradiation, Benzene, 1,4-dicyclopropyl- would undergo reactions involving the opening of its cyclopropyl rings, driven by the anti-aromatic character of the excited benzene core. nih.gov

Quantum chemical calculations and experimental studies on related systems support this hypothesis. nih.govresearchgate.net The activation energies for the ring-opening of a cyclopropyl group attached to an excited-state anti-aromatic ring are found to be significantly lower than for one attached to an excited-state aromatic ring. researchgate.net

Advanced Computational Methodologies in Organic Chemistry

Application of Machine Learning in Density Functional Theory Development

Density Functional Theory (DFT) is a cornerstone of computational chemistry, but its accuracy is highly dependent on the chosen exchange-correlation (xc) functional. aps.org The development of new and more accurate xc functionals is a continuous effort. Recently, machine learning (ML) has emerged as a powerful tool to accelerate this process. researchgate.netarxiv.org

ML algorithms can be trained on large datasets of high-accuracy quantum chemical data to learn the complex relationship between the electron density and the exchange-correlation energy. arxiv.org This allows for the creation of highly accurate xc functionals that can outperform traditional, human-designed functionals.

For a molecule like Benzene, 1,4-dicyclopropyl-, with its specific electronic features arising from the interaction between the cyclopropyl groups and the benzene ring, a highly accurate xc functional is crucial for obtaining reliable predictions of its properties. An ML-developed functional, trained on a diverse set of substituted aromatic compounds, could potentially provide a more accurate description of the subtle electronic effects in this molecule compared to general-purpose functionals. researchgate.net This would lead to more precise calculations of its geometry, vibrational frequencies, and reaction energetics.

Molecular Dynamics Simulations for Conformational and Reactive Pathways

Molecular Dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into its conformational dynamics and reactive pathways. researchgate.netchemrxiv.org By solving Newton's equations of motion for all atoms in the system, MD simulations can map out the potential energy surface and identify stable conformations, transition states, and reaction mechanisms. chemrxiv.orgchemrxiv.org

Furthermore, reactive MD simulations, which employ force fields that can describe bond breaking and formation, could be used to investigate the chemical reactivity of Benzene, 1,4-dicyclopropyl-. mdpi.comresearcher.life For instance, the previously mentioned photo-induced ring-opening of the cyclopropyl groups could be simulated to elucidate the detailed mechanism and identify the resulting products. nih.gov

Advanced Research Applications and Molecular Design Principles Involving Benzene, 1,4 Dicyclopropyl

Role as Versatile Synthetic Intermediates and Building Blocks

"Benzene, 1,4-dicyclopropyl-" is a versatile building block in organic synthesis. Its central phenyl ring can be subjected to various transformations, and the cyclopropyl (B3062369) groups can influence reactivity and provide structural control, making it a valuable precursor for more complex molecular architectures.

The construction of benzo-fused nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. core.ac.uknih.gov Synthetic strategies often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. "Benzene, 1,4-dicyclopropyl-" represents a potential starting point for creating novel analogues of these important ring systems. Established methods, such as the palladium-catalyzed intramolecular C-H/C-H biaryl coupling or cascade annulation reactions, could be adapted to derivatives of 1,4-dicyclopropylbenzene to build polycyclic heteroaromatic compounds. mdpi.comacs.orgacs.org

For instance, the synthesis of benzo[f]pyrazolo[1,5-a] nih.govcambridgemedchemconsulting.comdiazepines has been achieved through the Rh(III)-catalyzed reaction of 5-amino-1-aryl-pyrazoles. acs.orgacs.org By utilizing a 1,4-dicyclopropylphenyl-substituted pyrazole, this methodology could lead to a new class of diazepine (B8756704) derivatives. The electronic nature of the cyclopropyl groups, with their ability to stabilize adjacent cationic intermediates through Walsh orbital interactions, could influence the course and efficiency of such cyclization reactions. nih.gov Similarly, tandem isomerization and ring-closing metathesis reactions, which are powerful tools for creating benzo-fused heterocycles, could be applied to allylated derivatives of 1,4-dicyclopropylbenzene to generate novel oxygen- and nitrogen-containing ring structures. core.ac.uk

Beyond benzo-fused systems, "Benzene, 1,4-dicyclopropyl-" can serve as a core structure for a wide array of novel heterocyclic compounds. The synthesis of functionalized 1,4-benzodiazepines, for example, has been accomplished through intramolecular C-N bond coupling. mdpi.com A synthetic route starting with a derivative of 1,4-dicyclopropylbenzene could yield benzodiazepines bearing these unique carbocyclic moieties. The presence of the cyclopropyl groups would impart significant structural and physicochemical differences compared to analogues with more common alkyl or aryl substituents.

Furthermore, methods for creating diverse heterocyclic systems, such as copper-catalyzed dehydrogenative cyclization to form N-S bonds or gold-catalyzed heteroannulation, offer pathways to new molecular families. organic-chemistry.org Applying these synthetic technologies to functionalized 1,4-dicyclopropylbenzene opens the door to previously unexplored heterocyclic scaffolds where the cyclopropyl groups are integral to the final molecular design.

Bioisosteric and Conformational Design in Advanced Molecular Research

In medicinal chemistry, the strategic replacement of one functional group with another to enhance biological activity or optimize physicochemical properties is a key strategy known as bioisosterism. ucl.ac.uk The cyclopropyl group is a highly valued non-classical bioisostere, and "Benzene, 1,4-dicyclopropyl-" exemplifies a scaffold where this principle can be fully exploited.

The cyclopropyl group is frequently used as a bioisosteric replacement for various functionalities, most notably phenyl rings and isopropyl groups. nih.govbeilstein-journals.org Its pseudo-double bond character allows it to mimic the π-system of an aromatic ring, while its compact, rigid nature offers a different spatial profile. nih.gov Replacing a phenyl group with a cyclopropyl moiety can lead to improved metabolic stability, reduced lipophilicity, and an increase in the fraction of sp³-hybridized carbons (Fsp³), a property often associated with successful drug candidates. nih.gov

For example, in the development of kinase inhibitors, replacing a solvent-exposed aromatic ring with a cyclopropyl group has been shown to maintain or improve potency while significantly altering the compound's physical properties. nih.gov The dicyclopropyl substitution pattern on a central benzene ring offers a platform where these bioisosteric principles can be applied to modulate interactions with biological targets symmetrically.

| Original Functional Group | Bioisosteric Replacement | Key Physicochemical Changes | Reference |

|---|---|---|---|

| Phenyl Ring | Cyclopropyl Group | Decreases lipophilicity (avg. ΔlogP ≈ -0.5), increases Fsp³, improves metabolic stability. | nih.gov |

| Isopropyl Group | Cyclopropyl Group | Increases rigidity, alters bond angles, can improve metabolic stability and modulate pKa of adjacent groups. | beilstein-journals.org |

| Alkene (Double Bond) | Cyclopropyl Group | Introduces rigidity and a defined 3D structure, removes potential for cis-trans isomerism. | nih.gov |

This conformational rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. nih.gov The defined three-dimensional structure of the dicyclopropylbenzene core can be used to orient pharmacophoric elements in a precise manner to optimize interactions with a receptor or enzyme active site. cambridgemedchemconsulting.com Researchers have exploited the π-character of the cyclopropyl ring to conformationally restrict the rotation of adjacent ring systems, demonstrating its utility in achieving a desired bioactive conformation. nih.govcambridgemedchemconsulting.com

Exploration in Materials Science and Polymer Chemistry

The structural features of "Benzene, 1,4-dicyclopropyl-"—namely its rigidity, symmetry, and defined three-dimensional architecture—make it an intriguing candidate for the development of novel polymers and advanced materials. While its direct application in large-scale polymer production is not yet established, its potential can be inferred from analogous structures used in materials science.

For example, polymers like Poly(p-phenylene sulfide) are synthesized from 1,4-dichlorobenzene (B42874) and sodium sulfide. Similarly, high-strength polymers such as Kevlar are produced from monomers like 1,4-diaminobenzene. weebly.com By analogy, appropriately functionalized derivatives of 1,4-dicyclopropylbenzene (e.g., 1,4-diamino-2,5-dicyclopropylbenzene or 1,4-dichloro-2,5-dicyclopropylbenzene) could serve as novel monomers.

The incorporation of the bulky and rigid dicyclopropylphenylene unit into a polymer backbone would be expected to impart unique properties. These might include:

Increased Thermal Stability: The rigid structure could lead to higher glass transition temperatures.

Modified Solubility and Processing Characteristics: The non-polar, three-dimensional nature of the cyclopropyl groups could alter the polymer's interaction with solvents.

Novel Mesoporous Structures: The defined shape of the monomer unit might prevent dense packing of polymer chains, potentially creating materials with intrinsic microporosity, useful in separation or catalysis applications.

Impact on Material Properties (e.g., Rigidity, Thermal Stability)

The inclusion of the 1,4-dicyclopropylphenylene moiety into a polymer is expected to have a significant impact on the material's properties, particularly its rigidity and thermal stability.

Rigidity:

Thermal Stability:

Table 2: Predicted Impact of 1,4-Dicyclopropylphenylene Moiety on Polymer Properties

| Property | Predicted Effect | Rationale |

| Rigidity | Increased | The linear and rigid 1,4-disubstituted benzene core, combined with the steric bulk of the cyclopropyl groups, would restrict chain mobility. |

| Glass Transition Temperature (Tg) | Increased | Bulky side groups generally lead to a higher Tg by hindering segmental motion of the polymer chains. |

| Thermal Stability | Potentially High, with a specific decomposition pathway | The aromatic core contributes to high thermal stability, but the strained cyclopropyl rings may represent a point of thermal weakness compared to a simple alkyl substituent. |

| Solubility | Potentially Decreased | The rigid and bulky nature of the monomer unit could lead to stronger intermolecular interactions and reduced solubility in common solvents. |

Development of Mechanistic Probes for Chemical and Biological Systems

The unique electronic and steric properties of the 1,4-dicyclopropylphenylene moiety make it an intriguing candidate for use as a mechanistic probe in both chemical and biological systems.

Probing Radical Reactions:

The cyclopropylcarbinyl radical is a well-known "radical clock." It undergoes a very rapid ring-opening rearrangement to the homoallyl radical. If a Benzene, 1,4-dicyclopropyl- derivative is designed to participate in a reaction where a radical is formed on one of the cyclopropyl groups, the detection of ring-opened products can provide strong evidence for the intermediacy of that radical and can be used to calculate the rate of the competing reaction pathway. The presence of two cyclopropyl groups could allow for the design of more complex probes, potentially capable of distinguishing between different radical pathways or environments.

Probing Electronic Effects in Biological Systems:

The cyclopropyl group is considered a "non-classical" bioisostere for a phenyl ring or a vinyl group in medicinal chemistry. It is sterically small yet has a unique electronic character, with some properties resembling a double bond. A molecule containing the 1,4-dicyclopropylphenylene core could be used to probe the steric and electronic requirements of an enzyme's active site or a receptor's binding pocket. By comparing the biological activity of a compound containing this moiety to analogues with other substituents (e.g., isopropyl, phenyl), researchers could gain insight into the nature of the interactions within the biological target.

Probing Reaction Mechanisms in Catalysis:

In the field of organometallic catalysis, cyclopropyl-substituted substrates are often used to study reaction mechanisms. For example, the cyclopropane (B1198618) ring can undergo oxidative addition to a metal center. A Benzene, 1,4-dicyclopropyl- derivative could be used to investigate bimetallic catalytic systems or to probe reactions that might occur at two sites on a single molecule. The rigid 1,4-phenylene spacer would hold the two reactive cyclopropyl groups at a fixed distance, which could be advantageous for studying cooperative effects in catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.